二乙酯(丙-2-烯-1-基)(丙基)丙二酸酯

描述

Synthesis Analysis

The synthesis of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" involves several chemical pathways, including condensation reactions and complexation with metal ions. One study details the electrochemical characterization of a similar compound, emphasizing its complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+, as studied through electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014). Another approach involves condensing dibenzylamine with 2-arylidene-malonic acid diethyl esters, illustrating the methods of obtaining functionalized ligands for potential coordination chemistry (Meskini et al., 2010).

Molecular Structure Analysis

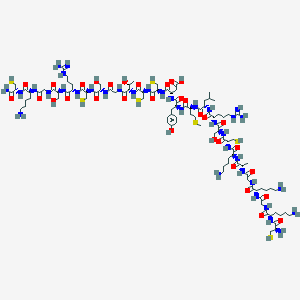

The molecular structure of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" and related compounds have been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the compound's ability to coordinate metal atoms, showcasing two potential coordination pockets. Such structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Meskini et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" include radical addition and Diels-Alder reactions. For example, the radical addition of diethyl (2-phenylseleno)propanedioate to olefins demonstrates the compound's reactivity in forming new C-C bonds, facilitating the synthesis of complex organic molecules (Byers & Lane, 1990). Similarly, the Diels-Alder reaction with cyclopentadiene yields diastereomers with high selectivity, further illustrating the compound's versatile chemical behavior (Toscano et al., 2001).

Physical Properties Analysis

The physical properties of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" include its density and molar volumes when mixed with various alcohols. Studies measuring these properties across different temperatures provide insights into the compound's solubility and interaction with solvents, crucial for its application in synthesis and material science (Wang & Yan, 2010).

Chemical Properties Analysis

The compound's chemical properties are characterized by its reactivity in synthesis reactions, including its role as an intermediate in the synthesis of other complex molecules. For instance, the synthesis of diethyl 2-(3-Methoxypropyl) succinate from 1,3-propanediol demonstrates the compound's utility in producing esters with potential applications in various chemical industries (Wen-hao, 2009).

科学研究应用

电化学特性和与镧系阳离子的络合

已经研究了丙烯酸二乙酯(丙-2-烯-1-基)(丙基)丙二酸酯的电化学性质以及其与镧系金属离子形成络合物的能力。由Amarandei等人(2014)进行的研究集中在通过循环伏安法和差分脉冲伏安法对其进行电化学表征。发现该化合物经历特定的氧化还原过程,这些过程在其与Sm3+、Eu3+、Yb3+和Tb3+等镧系金属离子的络合行为背景下进行了分析。这项研究对于理解该化合物在材料科学和配位化学中的电化学行为和潜在应用具有重要意义Amarandei et al., 2014。

烯烃的自由基加成

关于丙烯酸二乙酯(丙-2-烯-1-基)(丙基)丙二酸酯的研究的另一个方面涉及其在有机合成中的应用,特别是在烯烃的自由基加成中的应用。Byers和Lane(1990)的研究表明,通过丙烯酸二乙酯(2-苯基硒基)光解产生的丙二酸二乙酯自由基可以加成到烯烃上。这个过程由苯硒转移传播,导致产物形成,这些产物来自于该化合物的形式加成。这项研究为该化合物在有机化学中的合成实用性提供了见解,提供了通过自由基过程形成碳-碳键的方法Byers & Lane, 1990。

合成和分子对接研究

该化合物还在药物化学的背景下进行了探索。Saravanan等人(2013)从丙烯酸二乙酯2-{[3-(2,4,6-三甲基苯基)-1-苯基磺酰基-1H-吲哚-2-基]甲基亚甲基}丙二酸酯出发合成了一种基于吲哚的化合物,并使用肾素研究了其降压活性,肾素是高血压中起主要作用的蛋白质。进行了分子对接研究,展示了合成化合物的肾素抑制活性,为其作为高血压治疗靶点的潜力提供了有希望的结果Saravanan, Upgade, & Manivannan, 2013。

热不稳定反应混合物安全评估

已经评估了涉及丙烯酸二乙酯(丙-2-烯-1-基)(丙基)丙二酸酯的反应的安全性和动力学方面,特别是在其与烟雾硝酸的反应背景下。Veedhi等人(2016)报告了关于实验室规模反应形成丙二酸二乙酯的危险评估研究。他们的研究强调了控制添加和温度管理的重要性,以防止热失控情况,这对于化学制造过程中的过程安全至关重要Veedhi et al., 2016。

属性

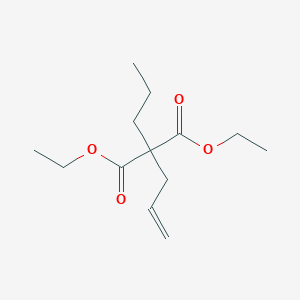

IUPAC Name |

diethyl 2-prop-2-enyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELSEWGOVCFKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514998 | |

| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

CAS RN |

59726-38-4 | |

| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)